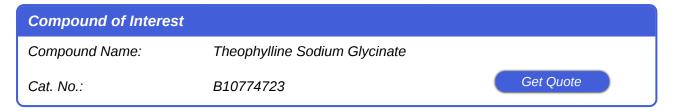


A Comparative Analysis of Theophylline Sodium Glycinate Release from Diverse Sustained-Release Matrices

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro release of **Theophylline Sodium Glycinate** from various sustained-release matrices. The data presented herein is primarily based on studies conducted with theophylline, the active moiety of **Theophylline Sodium Glycinate**. While the fundamental release mechanisms are expected to be similar, the specific release profiles for **Theophylline Sodium Glycinate** may vary due to differences in solubility and other physicochemical properties. The information is intended to guide researchers and formulation scientists in the selection of appropriate polymers and formulation strategies for the development of sustained-release theophylline products.

Comparative Release Data of Theophylline from Sustained-Release Matrices

The following tables summarize the cumulative release of theophylline from different polymeric matrices. These studies utilize various formulation techniques and dissolution conditions, which should be considered when comparing the data.

Table 1: Theophylline Release from Hydrophilic Matrix Tablets (HPMC-based)



Formulation Code	Polymer(s)	Drug:Polym er Ratio	% Drug Released at 8 hours	% Drug Released at 12 hours	Key Findings
F-1	HPMC K100M	1:1	~75%	>90%	Increasing polymer concentration and viscosity grade generally decreases the drug release rate. [1]
F-6	HPMC K100M	1:2	~60%	~77%	Higher polymer content leads to a more controlled and sustained release profile.[1]
-	HPMC K4M & HPMC K100M	-	-	F9 formulation showed prolonged release over 12 hours	A blend of different viscosity grades of HPMC can be used to achieve desired release profiles.[2]
-	HPMC K-100 & Xanthan Gum	-	F1 & F2 failed to sustain	F3 showed 98.12%	The combination of HPMC with



Validation & Comparative

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release at 12 other

beyond 8 hours polymers like hours xanthan gum

can

effectively sustain drug

release.

Table 2: Theophylline Release from Hydrophobic and pH-Dependent Matrix Tablets (Eudragit-based)



Formulation Code	Polymer(s)	Drug:Polym er Ratio	% Drug Released at 6 hours	% Drug Released at 24 hours	Key Findings
SD4	Eudragit RS 100	1:4	<50%	~95%	Eudragit RS polymers can effectively sustain the release of theophylline over 24 hours.[3][4]
-	Eudragit RS/RL Blends	-	-	-	The ratio of Eudragit RS (low permeability) to RL (high permeability) can be adjusted to modulate the drug release rate.



		A
		combination
		of
	4:6	ethylcellulose
		and Eudragit
Ed. Levil Ive		RS was
Ethylcellulose		found to be
- & Eudragit		an optimal
RS		coating
		system for
		sustained-
		release
		theophylline
		pellets.

Table 3: Theophylline Release from Other Polymeric Matrices



Formulation Code	Polymer(s)	% Drug Released at 8 hours	% Drug Released at 12 hours	Key Findings
-	Chitosan	-	Prolonged release over 12 hours	Chitosan, a natural polymer, can be a suitable matrix for sustained theophylline release.[2]
F2	Carbopol 940P (30% drug load)	-	-	At higher drug loading (30% and 40%), a constant release rate (zero-order kinetics) was observed.
F3	Carbopol 940P (40% drug load)	-	-	Carbopol 940P demonstrated its applicability in creating simple and effective controlled- release matrices.

Experimental Protocols

The following are generalized experimental protocols based on the reviewed literature for the formulation and evaluation of theophylline sustained-release matrix tablets.

Tablet Preparation

1. Wet Granulation Method:[1][2]



- Blending: Theophylline, the matrix-forming polymer(s) (e.g., HPMC, Eudragit, Chitosan), and other excipients (e.g., fillers, binders) are accurately weighed and blended.
- Granulation: A granulating fluid (e.g., isopropyl alcohol, purified water) is added to the powder blend to form a wet mass.
- Sieving: The wet mass is passed through a sieve to form granules.
- Drying: The granules are dried in an oven at a specified temperature.
- Lubrication: The dried granules are blended with a lubricant (e.g., magnesium stearate) and a glidant (e.g., talc).
- Compression: The lubricated granules are compressed into tablets using a tablet press.
- 2. Direct Compression Method:
- Blending: Theophylline, the matrix-forming polymer(s), and other directly compressible excipients are blended.
- Compression: The powder blend is directly compressed into tablets. This method is simpler and more cost-effective than wet granulation.

In Vitro Dissolution Studies

- Apparatus: USP Dissolution Apparatus Type I (Basket) or Type II (Paddle) is commonly used.[5]
- Dissolution Medium: The choice of dissolution medium depends on the desired pH environment for release testing. Commonly used media include:
 - 0.1 N HCl (pH 1.2) for the first 2 hours to simulate gastric fluid.[6]
 - Phosphate buffer (pH 6.8 or 7.4) to simulate intestinal fluid.
- Temperature: The dissolution medium is maintained at 37 \pm 0.5 °C.

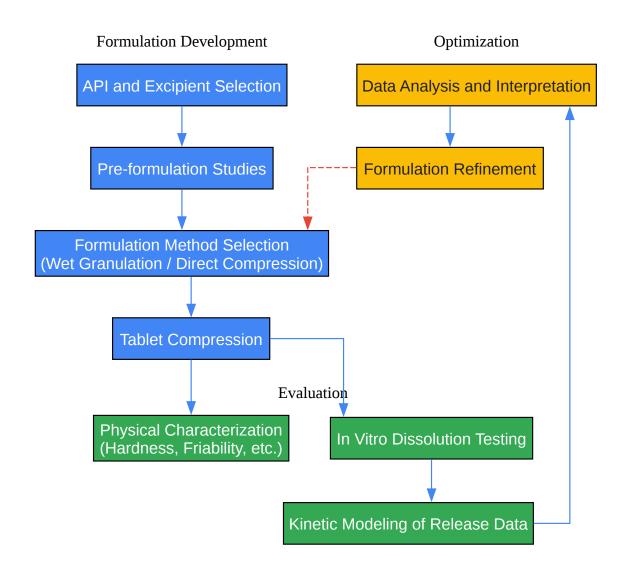


- Agitation Speed: The basket or paddle is rotated at a specified speed, typically 50 or 100 rpm.[6]
- Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with an equal volume of fresh medium.
- Analysis: The concentration of theophylline in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry.

Visualizations

The following diagrams illustrate key processes and relationships in the development of sustained-release theophylline matrix tablets.

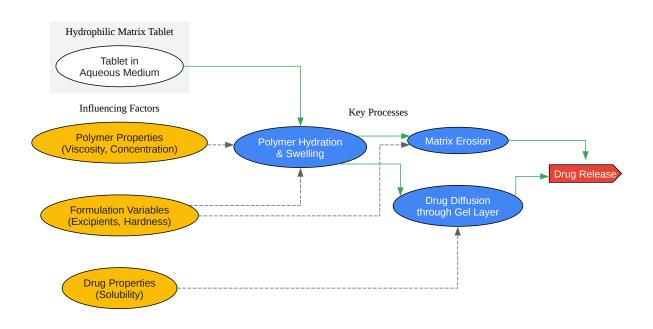




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Experimental workflow for sustained-release tablet development.





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Factors influencing drug release from a hydrophilic matrix.

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